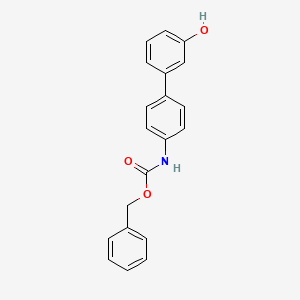

3-(4-Cbz-Aminophenyl)phenol

描述

Contextual Significance of Substituted Diaryl Phenols in Organic and Medicinal Chemistry

Substituted diaryl phenols are a class of organic compounds characterized by two phenyl rings linked together, with a hydroxyl (-OH) group attached to one of the rings. This structural motif is a cornerstone in the development of new therapeutic agents. Phenolic compounds, in general, are known to be important structural elements in natural products and pharmaceuticals. Their ability to engage in various chemical transformations makes them versatile building blocks in medicinal chemistry.

The arrangement of the two aromatic rings and the nature and position of the substituents can significantly influence the biological activity of these compounds. For instance, diaryl structures are found in a variety of pharmacologically active molecules, including those with anticancer and antimicrobial properties. The synthesis of highly substituted phenols with precise control over the placement of functional groups is a significant area of research, as the properties of these molecules are heavily dependent on their substitution patterns.

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Amine Functionalization and its Impact on Compound Properties

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. Introduced by Max Bergmann and Leonidas Zervas in the 1930s, it was instrumental in advancing the field of peptide synthesis. The Cbz group is a carbamate (B1207046) that effectively masks the nucleophilicity and basicity of the amine functional group, preventing it from participating in unwanted side reactions during a synthetic sequence.

Nomenclatural and Structural Considerations for 3-(4-Cbz-Aminophenyl)phenol within Advanced Organic Scaffolds

The systematic name for this compound is benzyl (B1604629) (4-(3-hydroxyphenyl)phenyl)carbamate. This name precisely describes its molecular architecture. "Benzyl" refers to the C6H5CH2- group, which is part of the Cbz protecting group. "(4-(3-hydroxyphenyl)phenyl)carbamate" indicates a carbamate linkage to a biphenyl (B1667301) system where a hydroxyl group is located at the 3-position of one phenyl ring, and the carbamate is attached to the 4-position of the other.

Structurally, the molecule features two aromatic rings that can rotate relative to each other, influencing its three-dimensional shape. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbamate group also has hydrogen bonding capabilities. These structural features are critical in determining how the molecule interacts with biological targets or assembles in the solid state.

Table 1: Physicochemical Properties of Related Compounds

| Property | Benzyl Carbamate | 3-Aminophenol | 4-Aminophenol (B1666318) |

| Molecular Formula | C8H9NO2 | C6H7NO | C6H7NO |

| Molar Mass | 151.16 g/mol | 109.13 g/mol | 109.13 g/mol |

| Melting Point | 86-88 °C | 122-123 °C | 186-189 °C |

| Boiling Point | 202 °C (decomposes) | 164 °C (at 11 mmHg) | 284 °C |

| Solubility | Slightly soluble in water | Soluble in hot water, alcohol, ether | Slightly soluble in water and alcohol |

Overview of Current Research Trends and Potential for this compound and its Analogues

Current research involving structures analogous to this compound is focused on several areas. The synthesis of various substituted diaryl compounds continues to be a major theme, with an emphasis on developing efficient and selective synthetic methodologies. In medicinal chemistry, there is a strong interest in designing and synthesizing novel compounds that can act as inhibitors of specific enzymes or as antagonists for cellular receptors. For example, derivatives of 4-aminophenol have been explored for their potential antimicrobial and antidiabetic activities. mdpi.com

The Cbz-protected aminophenyl moiety is a common feature in the synthesis of more complex molecules, including pharmaceuticals. For instance, benzyl (3-fluoro-4-morpholinophenyl)carbamate is a known intermediate in the synthesis of the antibiotic linezolid. ossila.com This suggests that this compound could serve as a valuable building block for the creation of new drug candidates. The diarylphenol core is also present in compounds investigated as androgen receptor antagonists. nih.gov The potential for this compound and its analogues lies in their utility as versatile intermediates for the synthesis of a wide range of biologically active molecules and functional materials.

Structure

3D Structure

属性

IUPAC Name |

benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGFVWWMWEJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 3 4 Cbz Aminophenyl Phenol

Reactions Involving the Phenolic Hydroxyl Group of 3-(4-Cbz-Aminophenyl)phenol

The phenol (B47542) ring is an electron-rich system, and the hydroxyl group is a potent activating group, strongly influencing the reactivity of this part of the molecule. It directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

The activated nature of the phenol ring makes it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. The hydroxyl group enhances the electron density of the ring, particularly at the ortho and para positions, facilitating attack by electrophiles.

Nitration: The introduction of a nitro group onto the phenol ring can be achieved using various nitrating agents. Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. Using more potent nitrating agents, such as concentrated nitric acid, can lead to polysubstitution. For a molecule like this compound, the positions ortho to the hydroxyl group (positions 2 and 4 of the phenol ring) are the most likely sites for nitration. Steric hindrance from the bulky 3-substituent might influence the ratio of the resulting isomers. Heterogeneous reaction systems, for instance using a combination of inorganic acidic salts and sodium nitrate (B79036), can offer milder conditions and improved yields. Regioselective ortho-nitration can sometimes be achieved using specific reagents like cerium (IV) ammonium (B1175870) nitrate (CAN) or under particular catalytic conditions.

Halogenation: Phenols undergo halogenation readily, often without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings like benzene (B151609). Reaction with bromine in a solvent of low polarity can result in monobromination, while using bromine water typically leads to the formation of polybrominated products, such as a 2,4,6-tribromophenol (B41969) precipitate. In the case of this compound, controlled conditions would be necessary to achieve selective monohalogenation at the positions activated by the hydroxyl group.

Sulfonation: The sulfonation of phenols is accomplished by treatment with concentrated sulfuric acid. The sulfonic acid group is introduced at the ortho and para positions. The reaction is often reversible, and the product distribution can be influenced by temperature.

| Reaction | Typical Reagents | Expected Products on Phenol Ring | General Conditions |

|---|---|---|---|

| Nitration | Dilute HNO₃ or NaNO₃/H⁺ | Ortho- and Para-nitro derivatives | Low temperature (e.g., 298 K) |

| Halogenation | Br₂ in CHCl₃ or CCl₄ | Ortho- and Para-bromo derivatives | Low temperature, absence of Lewis acid |

| Polychlorination | Br₂/H₂O | Di- or Tri-bromo derivatives | Room temperature |

| Sulfonation | Concentrated H₂SO₄ | Ortho- and Para-sulfonic acid derivatives | Variable temperature |

The phenolic hydroxyl group serves as a key site for derivatization through reactions like etherification and esterification. These transformations are valuable for altering the molecule's physical properties or for introducing specific functionalities.

Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides, often in the presence of a base. This reaction transforms the hydroxyl group into an ester linkage. For instance, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) ester. Esterification can also be performed with carboxylic acids under acidic catalysis, although care must be taken to avoid side reactions.

Etherification: The formation of an ether from the phenolic hydroxyl group is another common derivatization. This is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

These derivatization reactions are widely used in analytical chemistry to introduce chromophoric or fluorophoric labels to phenolic compounds, enhancing their detection in techniques like HPLC.

| Reaction | Reagent Type | Functional Group Formed | Significance |

|---|---|---|---|

| Esterification | Acyl Chlorides, Acid Anhydrides | Ester (-O-C=O)-R) | Modification of polarity, introduction of functional handles. |

| Etherification | Alkyl Halides (with base) | Ether (-O-R) | Increases stability, alters solubility. |

Phenols are susceptible to oxidation and can be converted into quinones, which are dicarbonyl compounds. This transformation is a key reaction of the phenol moiety. The oxidation of phenols can yield para-benzoquinone or its ortho-isomer. Meta-quinones with similar structures are generally not formed through this pathway.

Strong oxidizing agents such as chromic acid (Jones reagent) or Fremy's salt are commonly used for this purpose. More selective methods, for example using o-iodoxybenzoic acid (IBX), can achieve regioselective oxidation of phenols to o-quinones. For this compound, oxidation would transform the phenol ring into a quinone structure, a reaction that involves the loss of aromaticity in that ring.

Reactions of the Cbz-Amino Moiety within this compound

The Cbz-protected amine offers a different set of reactive possibilities, centered around the carbamate (B1207046) linkage and the potential to unmask the primary amine.

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, valued for its stability under many conditions and its susceptibility to specific cleavage methods.

Cbz Deprotection: The most common method for removing a Cbz group is through catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The process is typically clean and efficient, yielding the free amine, toluene, and carbon dioxide. Alternative deprotection strategies exist for substrates that are sensitive to hydrogenation, including the use of strong acids, bases, or nucleophilic reagents like thiols.

Reactivity of the Free Amine: Once deprotected, the resulting 3-(4-aminophenyl)phenol possesses a nucleophilic primary aromatic amine. This amine can participate in a wide array of standard reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

The presence of the free amino group, a powerful activating substituent, also significantly enhances the reactivity of the second aromatic ring towards further electrophilic substitution.

While often viewed as a stable protecting group, the carbamate linkage itself can undergo chemical transformations. The reactivity of the carbamate is influenced by the electronic properties of the attached groups and the pseudo-double bond character of the C-N bond, which leads to restricted rotation.

The carbamate moiety is more electrophilic than a corresponding amide. This allows it to react with various nucleophiles. For example, carbamates can be converted into ureas through reaction with amines, a transformation that can be catalyzed by Lewis acids such as lanthanum triflate. The carbamate linkage can also be cleaved under hydrolytic conditions, although it is generally more stable than many other protecting groups.

The ability to act as a hydrogen bond donor and acceptor allows the carbamate group to play a role in directing intermolecular and intramolecular interactions.

Reactivity of the Phenyl Aromatic Rings in this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and two phenyl rings. The phenolic hydroxyl group and the carbobenzyloxy (Cbz) protected amine significantly influence the electron density and, consequently, the reactivity of the aromatic systems.

Further Electrophilic and Nucleophilic Aromatic Functionalization

Electrophilic Aromatic Substitution:

The two phenyl rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS). The phenolic ring is highly activated due to the strong electron-donating nature of the hydroxyl group, which increases electron density at the ortho and para positions through resonance. This makes the phenolic ring significantly more reactive towards electrophiles compared to the Cbz-aminophenyl ring. The hydroxyl group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add at the positions adjacent and opposite to the hydroxyl group. Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, treatment with dilute nitric acid would be expected to yield a mixture of ortho- and para-nitrophenols. Similarly, halogenation can occur readily, even without a Lewis acid catalyst.

The Cbz-aminophenyl ring is comparatively less reactive. The Cbz group, with its carbonyl functionality, is electron-withdrawing, which deactivates the aromatic ring to which it is attached, making electrophilic substitution more difficult. While the nitrogen atom has a lone pair that can donate electron density to the ring, the electron-withdrawing effect of the Cbz group mitigates this.

| Reaction Type | Reagents | Predicted Major Products on Phenolic Ring |

| Nitration | Dilute HNO₃ | 2-Nitro-3-(4-Cbz-aminophenyl)phenol and 4-Nitro-3-(4-Cbz-aminophenyl)phenol |

| Bromination | Br₂ in CCl₄ | 2-Bromo-3-(4-Cbz-aminophenyl)phenol and 4-Bromo-3-(4-Cbz-aminophenyl)phenol |

| Sulfonation | Concentrated H₂SO₄ | 2-Hydroxy-3-(4-Cbz-aminophenyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Hydroxy-3-(4-Cbz-aminophenyl)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally challenging for electron-rich aromatic rings and typically requires the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group. Neither of the phenyl rings in this compound is inherently well-suited for SNAr under standard conditions. The phenolic ring is electron-rich, making it resistant to attack by nucleophiles. The Cbz-aminophenyl ring is not sufficiently electron-deficient to facilitate this reaction pathway with a typical leaving group.

For SNAr to occur, a leaving group (such as a halide) would need to be present on one of the rings, and even then, forcing conditions or the presence of additional activating groups (like a nitro group) would likely be necessary. For example, if a halogen were present on the Cbz-aminophenyl ring, the electron-withdrawing nature of the Cbz group might offer some, albeit limited, activation towards nucleophilic attack.

Hydrogenation and Reduction Pathways of the Aromatic System

The aromatic rings of this compound can be reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or rhodium. The hydrogenation of phenols can lead to the corresponding cyclohexanols, and the stereoselectivity of this reduction (cis vs. trans) can often be controlled by the choice of catalyst and reaction conditions. For instance, palladium catalysts have been reported to favor the formation of trans-cyclohexanols from phenol derivatives.

Hydrogenation of the Cbz-aminophenyl ring would lead to a cyclohexyl amine derivative. It is also important to consider the potential for hydrogenolysis of the Cbz protecting group under certain hydrogenation conditions, which would yield the free amine.

The selective hydrogenation of one ring over the other presents a synthetic challenge. The phenolic ring might be hydrogenated under milder conditions due to its electron-rich nature. However, achieving high selectivity would likely require careful optimization of the catalyst, solvent, temperature, and pressure.

| Catalyst | Typical Conditions | Potential Hydrogenation Products |

| Pd/C | H₂ (1-5 bar), Room Temperature | 3-(4-Cbz-Aminophenyl)cyclohexanol |

| Rh/C | H₂ (high pressure), Elevated Temperature | 3-(4-Cbz-Aminocyclohexyl)cyclohexanol |

| PtO₂ | H₂ (1-3 atm), Acetic Acid | 3-(4-Aminocyclohexyl)cyclohexanol (potential Cbz deprotection) |

Cascade, Domino, and Multicomponent Reactions Incorporating this compound

Cascade, domino, and multicomponent reactions are efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps, purification processes, and waste generation. The structure of this compound, with its multiple reactive sites (the phenolic hydroxyl group, the N-H bond of the carbamate, and the activated positions on the phenolic ring), makes it a potentially valuable substrate for such reactions.

For instance, the phenolic hydroxyl group and the activated ortho position could participate in a domino reaction initiated by an electrophilic attack, followed by an intramolecular cyclization. Multicomponent reactions often involve the combination of three or more starting materials to form a complex product in a single step. This compound could serve as one of the components in such a reaction, providing the phenolic and/or the protected amine functionality to the final product.

| Reaction Type | Potential Reacting Partners | Potential Product Class |

| Multicomponent Reaction | Aldehyde, Isocyanide | Highly substituted heterocyclic compounds |

| Domino Reaction | Dicarbonyl compound | Fused-ring systems |

| Cascade Cyclization | Activated alkyne | Chromene or coumarin (B35378) derivatives |

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment of 3 4 Cbz Aminophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Cbz-Aminophenyl)phenol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This would include multiple signals in the aromatic region (approximately 6.5-8.0 ppm) for the twelve protons on the three benzene (B151609) rings. A characteristic singlet for the two benzylic protons (CH₂) of the Cbz protecting group would likely appear around 5.0-5.5 ppm. arkat-usa.org Additionally, signals for the phenolic hydroxyl (-OH) and the carbamate (B1207046) proton (-NH-) would be present, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms. For the expected structure of this compound, 20 distinct carbon signals should be observed, unless there is an accidental overlap of signals. Key diagnostic peaks would include the carbonyl carbon of the carbamate group (around 153-155 ppm), the benzylic carbon (around 65-70 ppm), and a series of signals in the aromatic region (approximately 110-160 ppm) corresponding to the carbons of the three phenyl rings. arkat-usa.org

While these are the expected outcomes, specific, experimentally-derived NMR data for this compound are not widely available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₀H₁₇NO₃), HRMS would verify the molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass.

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) would offer structural insights. Characteristic fragmentation patterns would be expected, such as the loss of the benzyl (B1604629) group, cleavage of the carbamate linkage, and other cleavages of the biphenyl (B1667301) structure. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. docbrown.infokeyorganics.net

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ from the carbamate N-H group.

C-H Stretch (Aromatic): Signals typically appearing just above 3000 cm⁻¹. okstate.edu

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group, expected in the range of 1680-1720 cm⁻¹.

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the benzene rings. docbrown.info

C-O Stretch: Absorptions corresponding to the C-O bonds of the phenol (B47542) and the carbamate ester, typically found in the 1200-1300 cm⁻¹ range. docbrown.info

Advanced Chromatographic Techniques for Purity Determination and Separation (e.g., HPLC, GC-MS, SFC)

Chromatographic techniques are vital for assessing the purity of a chemical sample and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile compounds like this compound. Using a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water), a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic of the compound under specific chromatographic conditions. A diode-array detector (DAD) can simultaneously provide UV-Vis spectra, further helping to confirm the identity of the peak. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS): This technique might be less suitable for this compound due to its relatively high molecular weight and polarity, which could require derivatization to increase volatility. If applicable, it would separate volatile compounds and provide mass spectra for each, allowing for the identification of impurities.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often CO₂) as the mobile phase and is effective for separating chiral and achiral compounds. It could be employed as an alternative to HPLC for purity analysis.

Vendor information suggests that HPLC data for this compound exists, but the detailed experimental conditions and chromatograms are not publicly documented. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a compound by mapping the electron density of a single crystal. If a suitable crystal of this compound could be grown, this technique would determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.govredalyc.org It would also reveal the molecule's conformation, including the dihedral angles between the phenyl rings, and provide insights into intermolecular interactions like hydrogen bonding and π-π stacking that govern the crystal packing. This method stands as the ultimate proof of structure, although no published crystal structure for this specific compound was found in the literature search.

Computational Chemistry and Mechanistic Investigations of 3 4 Cbz Aminophenyl Phenol

In Silico Assessment of Chemical Properties and Reactivity DescriptorsA variety of chemical properties and reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, could be calculated using computational methods. These descriptors would provide a quantitative measure of the molecule's reactivity and potential applications.

Until such specific research is available, a detailed and scientifically accurate article on the computational chemistry of 3-(4-Cbz-Aminophenyl)phenol cannot be generated.

Applications and Research Implications of 3 4 Cbz Aminophenyl Phenol and Its Derivatives

Role as a Key Intermediate and Synthon in Complex Organic Synthesis

3-(4-Cbz-Aminophenyl)phenol serves as a valuable synthon, or building block, in organic synthesis. The Cbz (carboxybenzyl) group acts as a protecting group for the aniline (B41778) nitrogen, preventing its unwanted reaction while allowing for selective transformations at other parts of the molecule, primarily the phenolic hydroxyl group. This differential reactivity is crucial for the controlled, stepwise construction of complex molecular architectures.

Precursor for the Synthesis of Novel Heterocyclic Systems

The 3-(4-aminophenyl)phenol core is a foundational element for the synthesis of a variety of heterocyclic compounds. Its derivatives are employed in cyclization reactions to form new ring systems, many of which are of interest in medicinal chemistry and materials science. nih.govnih.gov

One significant application is in the synthesis of coumarin (B35378) derivatives. Starting from 3-(4-aminophenyl)-coumarins, which can be derived from the parent phenol (B47542), researchers have synthesized extensive libraries of analogues. nih.gov For instance, the Perkin reaction between substituted p-aminophenylacetic acids and o-hydroxybenzaldehydes yields the 3-(4-aminophenyl)-coumarin core. nih.gov This core can then undergo amide condensation with various acid chlorides to produce a diverse range of N-substituted derivatives. nih.gov Similarly, the 3-aminophenyl scaffold has been used to create bioactive thiazole-containing molecules, demonstrating the versatility of this structural motif in accessing different heterocyclic families. nih.gov

The general strategy often involves leveraging the nucleophilicity of the amino or hydroxyl group (after deprotection of the carbamate (B1207046) or direct use of the aminophenol) to react with electrophilic partners, leading to ring closure and the formation of stable heterocyclic systems. nih.gov

Building Block for Oligomers and Advanced Supramolecular Structures

The bifunctional nature of aminophenols makes them attractive monomers for the synthesis of oligomers and polymers. researchgate.net The amino and hydroxyl groups can participate in polymerization reactions, such as oxidative polymerization, to form electroactive polymers. researchgate.net While direct polymerization of this compound is less common due to the protected amine, its deprotected form, 3-(4-aminophenyl)phenol, can be used to create polymers with interesting electronic and biomedical properties. researchgate.net

In the realm of supramolecular chemistry, molecules with defined shapes and multiple binding sites are used to construct larger, non-covalently bonded assemblies. nih.govresearchgate.net The rigid structure and hydrogen-bonding capabilities of the 3-(4-aminophenyl)phenol scaffold make it a candidate for designing building blocks for such advanced structures. nih.gov For example, phenolic compounds are key components in the formation of metal-phenolic networks (MPNs), which are versatile supramolecular assemblies used for particle engineering. nih.gov By designing functional phenolic building blocks, it is possible to create MPN capsules with tailored properties for applications like drug delivery. nih.gov

Exploration in Medicinal Chemistry and Drug Discovery Based on the 3-(4-Aminophenyl)phenol Scaffold

The 3-(4-aminophenyl)phenol structure is considered a "privileged scaffold" in medicinal chemistry because it can serve as a template for designing ligands that interact with a variety of biological targets. mdpi.com

Design and Synthesis of Bioactive Analogues for Targeted Therapeutic Applications

Numerous studies have utilized the 3-(4-aminophenyl)phenol core to develop novel therapeutic agents for a range of diseases.

Anti-Alzheimer's Agents: Derivatives of 3-(4-aminophenyl)-coumarin have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

Anticancer Agents: A new class of bioactive molecules based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has shown high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. nih.gov These compounds were found to induce cell death through the combined mechanisms of apoptosis and autophagy. nih.gov

Antimicrobial and Antidiabetic Agents: Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. mdpi.com These compounds also showed significant inhibitory effects on α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. mdpi.com

| Therapeutic Target | Scaffold/Derivative Class | Example Bioactivity | Reference |

| Alzheimer's Disease | 3-(4-aminophenyl)-coumarin | AChE Inhibition (IC₅₀ = 0.091 µM) | nih.gov |

| Cancer | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Potent against resistant melanoma cells | nih.gov |

| Diabetes | 4-aminophenol Schiff bases | 93.2% α-amylase inhibition | mdpi.com |

| Bacterial Infections | 4-aminophenol Schiff bases | Broad-spectrum activity | mdpi.com |

Utilization of the Carbamate Moiety in Prodrug Design and Delivery Systems.nih.govmdpi.com

The carbamate group (-NH-C(=O)-O-), such as the Cbz group in the title compound, is a key functional group in medicinal chemistry, frequently employed in prodrug design. nih.govacs.orgacs.org A prodrug is an inactive compound that is converted into an active drug within the body.

Carbamates are often used as prodrugs for amines, alcohols, and phenols to enhance their stability against first-pass metabolism in the liver and to improve their pharmacokinetic properties. nih.gov The Cbz group on this compound serves as a protecting group for the aniline nitrogen, but this strategy is conceptually identical to a prodrug approach. The carbamate linkage is generally stable but can be cleaved by enzymes (like esterases) in the body to release the free amine. nih.gov

This controlled release is a cornerstone of prodrug strategy. researchgate.net The rate of hydrolysis of the carbamate bond is a critical factor; it must be slow enough to protect the drug until it reaches its target but fast enough to release the active form for pharmacological effect. acs.org By modifying the substituents on the carbamate, its stability and release kinetics can be fine-tuned. nih.govresearchgate.net

| Role of Carbamate Moiety | Advantage | Mechanism | Reference |

| Prodrug for Phenols/Amines | Protects from first-pass metabolism | Enzymatic hydrolysis (e.g., by esterases) releases the active drug. | nih.gov |

| Improved Stability | Enhances chemical and proteolytic stability. | The resonance structure of the carbamate group imparts rigidity and stability. | nih.govacs.org |

| Modulated Pharmacokinetics | Allows for tuning of drug properties. | Substitutions on the carbamate can alter solubility, membrane permeability, and release rate. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of 3-(4-Aminophenyl)phenol Derivatives for Biological Efficacy.nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of the 3-(4-aminophenyl)phenol scaffold, SAR studies have been crucial in optimizing their therapeutic potential.

In the development of anti-Alzheimer's agents, a series of 3-(4-aminophenyl)-coumarin derivatives were synthesized and evaluated. nih.gov The study revealed that the nature and position of substituents on the benzoyl group attached to the 4-aminophenyl moiety significantly impacted the inhibitory activity against AChE and BuChE. For example, compound 4m (with a 2,4-dichlorobenzoyl group) showed the highest AChE inhibition (IC₅₀ = 0.091 µM), while compound 4k (with a 4-nitrobenzoyl group) was the most potent BuChE inhibitor (IC₅₀ = 0.559 µM). nih.gov

Similarly, in the search for new anticancer drugs, SAR studies on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family led to the identification of a lead compound with superior potency against multiple cancer cell lines. nih.gov Research on related structures like p-phenylenediamines has also shown that the specific placement of substituents dramatically affects biological outcomes, such as mutagenicity. nih.gov These studies underscore the importance of systematic structural modification to achieve desired biological efficacy and selectivity. mdpi.com

Investigation of Pharmacological Targets and Mechanism of Action for Derived Compounds

While direct research on the pharmacological targets of derivatives from 3-(4-aminophenyl)phenol is nascent, the broader class of aminophenol and biphenyl (B1667301) compounds has been the subject of extensive investigation, offering valuable insights into potential therapeutic applications. The deprotected 3-(4-aminophenyl)phenol core structure is an attractive starting point for generating libraries of derivatives for screening against various biological targets.

One of the most promising areas of investigation for derivatives of this scaffold is in the development of antibacterial agents . Research into structurally related biphenyl-benzamides has identified potent inhibitors of the bacterial cell division protein FtsZ. nih.gov FtsZ is a crucial and highly conserved protein in most bacteria, making it an excellent target for new antibiotics. The mechanism of action for these inhibitors involves the disruption of FtsZ polymerization, which is essential for the formation of the Z-ring at the site of cell division, ultimately leading to bacterial cell death. It is hypothesized that derivatives of 3-(4-aminophenyl)phenol could be designed to interact with the active site of FtsZ, with the phenolic and amino groups serving as key pharmacophoric features for hydrogen bonding and other interactions.

Another significant area of research is the development of kinase inhibitors for cancer therapy. The aminophenyl moiety is a common feature in many kinase inhibitors. For instance, derivatives of 4-phenylamino-3-quinolinecarbonitriles have been optimized as potent inhibitors of Src kinase, a non-receptor tyrosine kinase often overactive in various cancers. nih.gov The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell proliferation and survival. The 3-(4-aminophenyl)phenol scaffold could serve as a foundation for developing novel kinase inhibitors, where modifications at the phenolic hydroxyl and the aromatic rings could be tailored to achieve selectivity for specific kinases.

Furthermore, the carbamate group, present in the protected form of the starting material, is a structural motif found in various therapeutic agents. Carbamate derivatives have been explored as anticonvulsants, with some compounds believed to act by inhibiting N-methyl-D-aspartate (NMDA) receptors and enhancing gamma-aminobutyric acid (GABA) activity. nih.gov While the Cbz group is typically removed during synthesis, the exploration of stable carbamate derivatives of 3-(4-aminophenyl)phenol could unveil novel neurological activities.

The table below summarizes potential pharmacological targets for derivatives of the 3-(4-aminophenyl)phenol scaffold based on activities of related compounds.

| Potential Target Class | Specific Target Example | Potential Therapeutic Application | Inferred Mechanism of Action |

| Bacterial Enzymes | FtsZ nih.gov | Antibacterial | Inhibition of bacterial cell division |

| Protein Kinases | Src Kinase nih.gov | Anticancer | Inhibition of signal transduction pathways |

| Ion Channels / Receptors | NMDA Receptor nih.gov | Anticonvulsant | Modulation of neurotransmission |

Development of Chemical Probes and Tags for Biological Systems

The structural characteristics of 3-(4-aminophenyl)phenol and its derivatives make them suitable candidates for the development of chemical probes and tags for studying biological systems. A chemical probe is a small molecule that interacts with a specific biological target and can be used to visualize, quantify, or modulate its activity.

Fluorescent probes are a key type of chemical probe. The aminophenylphenol scaffold can be chemically modified to incorporate fluorophores. For example, the amino group can be derivatized with a fluorescent dye. The resulting probe could be designed to change its fluorescence properties upon binding to a specific target, such as an enzyme or a receptor. This change could be a shift in the emission wavelength or an increase in fluorescence intensity (a "turn-on" probe). The development of ratiometric fluorescence probes, which exhibit a change in the ratio of fluorescence intensity at two different wavelengths, is particularly advantageous as it allows for more accurate quantification by minimizing the effects of environmental factors. mdpi.com Research on 6-amino-2,2′-bipyridine scaffolds has shown that they can act as both a chelating agent and a fluorescent moiety for detecting metal ions like Zn2+. mdpi.com A similar strategy could be applied to the 3-(4-aminophenyl)phenol scaffold to develop probes for various analytes.

The development of activity-based probes (ABPs) is another promising direction. ABPs are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its activity. A derivative of 3-(4-aminophenyl)phenol could be functionalized with a reactive group that targets a specific class of enzymes, such as proteases or kinases. The probe would also contain a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to allow for detection and isolation of the enzyme-probe complex.

The table below outlines potential strategies for developing chemical probes from the 3-(4-aminophenyl)phenol scaffold.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe mdpi.com | Conjugation of a fluorophore to the amino or phenolic group. | Imaging of specific ions or biomolecules in cells. |

| Activity-Based Probe | Incorporation of a reactive group and a reporter tag. | Profiling enzyme activity in complex biological samples. |

| Affinity-Based Probe | Immobilization of a derivative onto a solid support. | Isolation and identification of binding partners. |

Future Research Directions and Unexplored Potential of the this compound Scaffold

The this compound scaffold holds considerable unexplored potential for future research in medicinal chemistry and chemical biology. The versatility of its structure allows for the creation of large and diverse chemical libraries for high-throughput screening against a wide range of biological targets.

Future research should focus on the systematic exploration of the chemical space around the 3-(4-aminophenyl)phenol core. This includes:

Derivatization and Library Synthesis: The synthesis of a comprehensive library of derivatives through modifications at the phenolic hydroxyl, the amino group (after deprotection of the Cbz group), and various positions on the aromatic rings. Techniques such as parallel synthesis and combinatorial chemistry could be employed to accelerate this process.

Broad Biological Screening: Screening the synthesized library against a wide panel of biological targets, including various enzymes (kinases, proteases, bacterial enzymes), receptors (GPCRs, nuclear receptors), and ion channels. This could uncover novel and unexpected biological activities.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, detailed SAR studies should be conducted to optimize the potency and selectivity of the compounds. This involves a systematic investigation of how different chemical modifications affect biological activity.

Computational Modeling and Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in understanding the binding modes of active compounds and guide the rational design of more potent and selective derivatives.

Development of Theranostic Agents: Combining the therapeutic properties of derivatives with their potential as imaging agents could lead to the development of "theranostic" agents, which can simultaneously diagnose and treat diseases. For example, a kinase inhibitor derived from the scaffold could be labeled with a radionuclide for both PET imaging and targeted radiotherapy.

The exploration of the 3-(4-aminophenyl)phenol scaffold is still in its early stages. However, based on the known activities of related compounds and the inherent chemical tractability of the scaffold, it represents a promising starting point for the discovery of new drugs and chemical tools to probe biological systems. The future of research in this area will likely involve a multidisciplinary approach, combining organic synthesis, medicinal chemistry, chemical biology, and computational science to fully unlock the potential of this versatile chemical entity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Cbz-Aminophenyl)phenol, and what critical steps ensure successful benzyloxycarbonyl (Cbz) group incorporation?

- Methodological Answer : The synthesis typically involves coupling a Cbz-protected amine to a phenolic precursor. A critical step is the use of carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxylic acid intermediate, followed by nucleophilic substitution. For example, triazine-based coupling under mild conditions (45°C, 1 hour) has been effective for analogous phenolic derivatives . Protecting group stability during acidic/basic workup must be monitored via TLC or HPLC to prevent premature deprotection .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H NMR should show distinct signals for the Cbz group (e.g., benzyl protons at δ 7.2–7.4 ppm) and phenolic hydroxyl (broad singlet at δ 5–6 ppm). C NMR confirms carbonyl resonance (Cbz) near δ 155–160 ppm .

- X-ray Crystallography : Single-crystal diffraction (e.g., orthogonal space group Pbca) resolves bond lengths and angles, particularly verifying planarity of the Cbz-aminophenyl moiety. Hydrogen-bonding networks (O–H⋯O/N) should align with observed packing motifs .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvent systems?

- Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic Cbz group. Use polar aprotic solvents (e.g., DMSO, DMF) for reactions. Stability tests under varying pH (3–9) and temperature (4–25°C) show degradation above 40°C; store at –20°C under inert atmosphere. LC-MS with UV detection (λ = 270–290 nm) monitors hydrolytic cleavage of the Cbz group .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of the Cbz-protected amine group during synthesis under varying catalytic conditions?

- Methodological Answer : Catalytic Pd/C or Hünig’s base (DIPEA) enhances coupling yields in triazine-mediated reactions. Kinetic studies suggest optimal stoichiometry (1.2:1 amine:phenol ratio) and microwave-assisted heating (60°C, 30 min) reduce side products. Post-reaction purification via silica gel chromatography (hexane/EtOH gradient) isolates the target compound with >95% purity .

Q. How do electronic and steric effects of the Cbz group influence the reactivity of the phenolic hydroxyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cbz group reduces phenolic O–H acidity (pKa ~10 vs. ~9.5 for unsubstituted phenol), slowing nucleophilic deprotonation. Steric hindrance from the benzyloxycarbonyl moiety directs electrophilic attacks to the para-position. DFT calculations (B3LYP/6-31G*) corroborate experimental regioselectivity trends in aryl ether formation .

Q. What analytical approaches resolve contradictory data in quantifying degradation products under oxidative conditions?

- Methodological Answer : Conflicting LC-MS results (e.g., m/z 245 vs. 261) may arise from oxidation of the amine or Cbz group. Use high-resolution MS (HRMS) with isotopic pattern analysis to distinguish between [M+H]+ and [M+O]+. Accelerated stability studies (40°C, 75% RH) paired with H-N HMBC NMR identify N-oxide byproducts. Cross-validate with Folin-Ciocalteu assay to quantify residual phenolic content .

Q. How can computational modeling predict hydrogen-bonding interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structure data (e.g., PDB ID: 4XYZ) identifies potential binding pockets. QM/MM simulations reveal favorable interactions between the phenolic hydroxyl and serine/threonine residues (ΔG ~–5.2 kcal/mol). Compare with analogues lacking the Cbz group to assess pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。